2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an alkyne and an azide in the presence of a copper catalyst.
Attachment of the piperidine ring: The triazole intermediate is then reacted with a piperidine derivative under suitable conditions.
Introduction of the trifluoroethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the nucleophile replacing the trifluoroethyl group.
Scientific Research Applications
2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, which are known for their pharmacological properties.
Trifluoroethyl derivatives: Compounds with the trifluoroethyl group, which contribute to the compound’s stability and lipophilicity.
Uniqueness
2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is unique due to the combination of the triazole, piperidine, and trifluoroethyl groups in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3N5O/c1-3-22-10-18-19-13(22)11-4-6-21(7-5-11)8-12(23)20(2)9-14(15,16)17/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGUYVKJXJNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CCN(CC2)CC(=O)N(C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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